Diethyl (1-hydroxy-3-phenylpropyl)phosphonate
Description
Properties
CAS No. |
81364-33-2 |
|---|---|
Molecular Formula |
C13H21O4P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21O4P/c1-3-16-18(15,17-4-2)13(14)11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
InChI Key |
YXBPYDLYVRUPST-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCC1=CC=CC=C1)O)OCC |
Origin of Product |
United States |
Preparation Methods
Pudovik Reaction: A One-Pot Hydrophosphonylation Strategy
Mechanistic Basis
The Pudovik reaction, a classical hydrophosphonylation method, facilitates the addition of dialkyl phosphites to carbonyl compounds under basic or acidic catalysis. For diethyl (1-hydroxy-3-phenylpropyl)phosphonate, this involves reacting diethyl phosphite with 3-phenylpropionaldehyde in the presence of magnesium oxide (MgO) as a solid base catalyst. The reaction proceeds via nucleophilic attack of the phosphite on the carbonyl carbon, followed by proton transfer to yield the α-hydroxyphosphonate.
Experimental Protocol
A representative procedure involves grinding diethyl phosphite (5.65 mL, 40 mmol) with 3-phenylpropionaldehyde (5.4 mL, 40 mmol) and MgO (2 g) using a mortar and pestle for 1 hour at ambient temperature. The mixture is suspended in dichloromethane (100 mL), filtered to remove MgO, and concentrated under reduced pressure. Recrystallization from a dichloromethane/hexane mixture affords the pure product in 85–90% yield. Key advantages include:
Optimization and Limitations
Yields depend critically on the aldehyde’s steric and electronic properties. Substituting MgO with stronger bases like sodium hydride or Lewis acids (e.g., Bi(OTf)₃) can enhance reaction rates but may complicate purification. Prolonged grinding (>2 hours) risks side reactions, such as oxidation of the phosphite.
Organometallic Synthesis: Grignard and Zinc-Mediated Routes
Grignard Reagent Approach
This method adapts protocols from dialkoxypropyl methylphosphonate synthesis, utilizing 3-phenylpropyl magnesium halides.
Preparation of 3-Phenylpropyl Magnesium Bromide
Magnesium turnings (4.0 g, 166 mmol) and 1-bromo-3-phenylpropane (21 g, 105 mmol) are combined in anhydrous tetrahydrofuran (THF, 100 mL) under nitrogen. After initiating the reaction with iodine, the mixture is refluxed at 66°C for 1 hour to form the Grignard reagent.
Phosphonate Formation
The Grignard reagent is added dropwise to diethyl chlorophosphate (19.3 g, 100 mmol) in THF at −78°C. After stirring at 0°C for 2 hours, the reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and concentrated to yield the product (90–92% purity by HPLC).
Zinc-Mediated Synthesis
Zinc reagents offer improved stability over Grignard analogs. Anhydrous zinc chloride (23.5 g, 172 mmol) is treated with 3-phenylpropyl magnesium bromide in THF at 0°C, followed by reaction with diethyl chlorophosphate. Workup parallels the Grignard method, yielding 91% product with 96% HPLC purity.
Comparative Analysis of Methodologies
| Parameter | Pudovik Reaction | Organometallic Synthesis |
|---|---|---|
| Yield | 85–90% | 90–92% |
| Reaction Time | 1–2 hours | 3–4 hours |
| Scalability | Laboratory-scale | Industrial-scale |
| Stereochemical Control | Limited | High (with chiral catalysts) |
| Purification Complexity | Low (recrystallization) | Moderate (chromatography) |
The Pudovik reaction excels in simplicity and speed, whereas organometallic methods provide superior stereochemical outcomes, critical for pharmaceutical applications. Industrial adoption favors organometallic routes due to compatibility with continuous flow systems and higher throughput.
Chemical Reactions Analysis
Types of Reactions: Diethyl (1-hydroxy-3-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like diaryliodonium salts and bases such as sodium hydride are commonly employed.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .
Scientific Research Applications
Diethyl (1-hydroxy-3-phenylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: It is being explored for its potential use in drug development, particularly in the treatment of bacterial and viral infections.
Industry: The compound is used in the production of herbicides, pesticides, and other agrochemicals
Mechanism of Action
The mechanism of action of diethyl (1-hydroxy-3-phenylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in bacteria and viruses, making the compound a potential candidate for antimicrobial agents .
Comparison with Similar Compounds
Anti-Cancer Agents
- Diethyl ((1-(benzylamino)butyl)cyclopropyl)methyl)phosphonate (3c): Substituents: Benzylamino group, cyclopropyl ring. Activity: Potent anti-prostate cancer activity (IC50 ~45 µM) due to the benzylamine moiety enhancing target binding . Comparison: The hydroxy and phenyl groups in the target compound may offer different hydrogen-bonding or hydrophobic interactions compared to the cyclopropyl-benzylamine framework.
- Vinblastine-derived α-amino phosphonates: Substituents: Alkyl or stereospecific phosphonate groups. Activity: Inhibition of tubulin polymerization, with stereochemistry critical for potency . Comparison: The absence of a vinca alkaloid backbone in the target compound suggests different mechanisms, but stereochemical effects (if present) could similarly influence efficacy.
Antioxidant Activity
- Diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate (4e): Substituents: Trifluoromethyl, nitro, and methoxy groups. Activity: Radical-scavenging in DPPH, NO, and H2O2 assays due to electron-withdrawing groups enhancing redox activity . Comparison: The hydroxy and phenyl groups in the target compound may confer milder antioxidant effects, as electron-donating substituents typically reduce radical-scavenging capacity.
Physicochemical and Reactivity Profiles
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Hydroxy and phenyl groups (target compound) may reduce electrophilicity compared to bromomethyl or acylated derivatives .
- Hydrophobicity: The phenylpropyl chain in the target compound likely enhances membrane permeability relative to polar aminopropyl or indolyl analogs .
Pharmacological Potential
Biological Activity
Diethyl (1-hydroxy-3-phenylpropyl)phosphonate, a phosphonate compound, has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a phosphonate group attached to a hydroxyalkyl chain with a phenyl substituent. The general structure can be represented as follows:
This compound exhibits properties typical of phosphonates, including stability in biological systems and versatility in chemical reactivity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of phosphonates, including this compound. For instance, research on phosphonated derivatives has shown effectiveness against various DNA and RNA viruses. In one study, compounds related to this compound demonstrated significant antiviral activity against the varicella-zoster virus (VZV), with effective concentrations (EC50) ranging from 27.6 to 91.5 µM .
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound 16b | VZV | 27.59 |
| Compound 16d | VZV | 29.91 |
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example, it was found to moderately inhibit the proliferation of HeLa cells with an IC50 value of approximately 48 µM. Other derivatives exhibited varying levels of cytostatic properties across different cell lines, indicating that structural modifications can significantly influence biological activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 48 |
| CEM | 29 - 130 |
| L1210 | Variable |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the phosphonate group plays a crucial role in mimicking natural substrates in enzymatic reactions, potentially leading to inhibition of key metabolic pathways in viral replication and tumor growth.
Case Studies
Case Study 1: Antiviral Activity Against VZV
In a controlled study, this compound was tested for its ability to inhibit VZV replication in vitro. The results indicated that the compound effectively reduced viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
A series of experiments were conducted using this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against HeLa cells, where it induced apoptosis as confirmed by flow cytometry analysis.
Q & A
Q. What are the established synthetic routes for preparing Diethyl (1-hydroxy-3-phenylpropyl)phosphonate, and how do reaction conditions influence yield?
The compound is commonly synthesized via the Ohira-Bestmann reaction , which involves the in situ generation of diazo intermediates from aldehydes. Key steps include the use of diethyl phosphonate derivatives and sulfonyl azides under anhydrous conditions. Reaction yield is highly sensitive to moisture, as traces of water can hydrolyze intermediates (e.g., diazo compounds) prematurely, reducing efficiency . Optimizing solvent purity (e.g., dry toluene) and reaction temperature (room temperature to 0°C) minimizes side reactions. For example, yields up to 75% are achievable with strict moisture control .
Q. What analytical techniques are critical for characterizing this compound?
- 31P NMR spectroscopy : Provides direct insight into the phosphorus environment. The compound typically exhibits a chemical shift between δ +10 to +25 ppm, depending on substituents. Coupling patterns (e.g., one-bond and three-bond ) help confirm structural motifs like the hydroxypropyl group .
- 1H/13C NMR : Identifies proton environments (e.g., phenyl protons at δ ~7.3 ppm) and carbonyl/phosphonate groups.
- Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate molecular weight and functional groups .
Q. How should researchers mitigate safety risks when handling this compound?
Conduct a hazard analysis prior to synthesis, focusing on:
- Diazo intermediates : These are thermally unstable and potentially explosive. Use small-scale reactions, blast shields, and cold baths .
- Phosphonate reactivity : Avoid skin/eye contact; use fume hoods and PPE.
- Byproduct management : Sulfonamide byproducts (from sulfonyl azides) can be removed via filtration, simplifying purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Discrepancies often arise from:
- Moisture levels : Even minor water contamination degrades diazo intermediates. Use molecular sieves or anhydrous solvents .
- Catalyst purity : Trace metals in reagents (e.g., from commercial sulfonyl azides) may accelerate decomposition. Purify reagents via recrystallization .
- Reaction monitoring : Employ in situ 31P NMR to track intermediate stability and optimize quenching times .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The phosphonate group acts as a soft nucleophile , with the hydroxypropyl moiety facilitating hydrogen bonding to electrophilic centers. For example, in reactions with azidopyrazoles, the phosphorus lone pair attacks the azide group, releasing and forming a transient intermediate (e.g., Intermediate G ), which hydrolyzes to yield aminopyrazoles. This mechanism is confirmed via isotopic labeling and kinetic studies .
Q. How can advanced NMR techniques resolve overlapping signals in complex reaction mixtures containing this compound?
- 1H-31P HMBC : Correlates proton and phosphorus nuclei to assign coupling networks.
- Decoupling experiments : Suppress - coupling to simplify spectra (e.g., distinguishing diastereomers) .
- Dynamic NMR : Resolves conformational exchange processes in the hydroxypropyl chain by variable-temperature studies.
Q. What strategies improve the purification of this compound from byproducts?
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients. The phosphonate’s polarity ensures distinct Rf values vs. non-polar byproducts .
- Acid-base extraction : Leverage the compound’s weak acidity (pKa ~2-3 for phosphonate) for selective partitioning .
- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals, confirmed via melting point and XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
